2,3-Di(thiophen-2-yl)benzo[g]quinoxaline-8-carboxylic acid
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Overview
Description
The compound identified as “PMID15925511C13” is a small molecular drug with the chemical formula C21H12N2O2S2. It is also known by its synonyms GTPL8188 and BDBM50168247 . This compound has been investigated for its potential therapeutic applications and is known for its unique chemical structure, which includes a benzo[g]quinoxaline core with dithiophen-2-yl and carboxylic acid functional groups .
Preparation Methods
The synthetic routes for preparing PMID15925511C13 involve several key stepsThe reaction conditions often involve the use of solvents such as dichloromethane and methanol, and reagents like hydroxypropyl methylcellulose and pluronic F-127 . Industrial production methods may include supercritical fluid crystallization to obtain the compound with high purity and bioavailability .
Chemical Reactions Analysis
PMID15925511C13 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiophen-2-yl groups can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
PMID15925511C13 has been extensively studied for its applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. In medicine, it is being explored for its potential to treat various diseases, including cancer and inflammatory conditions. In industry, it is used in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of PMID15925511C13 involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biological pathways. The compound’s unique chemical structure allows it to bind to these targets with high affinity, resulting in the inhibition or activation of specific cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing the inflammatory response .
Comparison with Similar Compounds
PMID15925511C13 can be compared with other similar compounds, such as other benzo[g]quinoxaline derivatives. These compounds share a similar core structure but differ in the functional groups attached to the core. The uniqueness of PMID15925511C13 lies in its specific combination of dithiophen-2-yl and carboxylic acid groups, which confer distinct chemical and biological properties. Similar compounds include GTPL8188 and BDBM50168247, which have been studied for their therapeutic potential and chemical reactivity .
Properties
Molecular Formula |
C21H12N2O2S2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2,3-dithiophen-2-ylbenzo[g]quinoxaline-7-carboxylic acid |
InChI |
InChI=1S/C21H12N2O2S2/c24-21(25)13-6-5-12-10-15-16(11-14(12)9-13)23-20(18-4-2-8-27-18)19(22-15)17-3-1-7-26-17/h1-11H,(H,24,25) |
InChI Key |
GXGUVSXXUOACEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=C4C=C(C=CC4=C3)C(=O)O)N=C2C5=CC=CS5 |
Origin of Product |
United States |
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